(S)-HexylHIBO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Group I mGlu receptor antagonist (Kb values are 30 and 61 μM at mGlu1a and mGlu5a receptors respectively).

(S)-HexylHIBO, or (S)-hexyl-2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoate, is a chemical compound notable for its role as a selective antagonist of Group I metabotropic glutamate receptors. The compound is characterized by its unique structural features, which include a hexyl chain and hydroxyl groups that contribute to its biological activity. The compound has garnered attention in pharmacological research due to its potential therapeutic applications.

- Binding Reaction:

This binding event prevents the downstream signaling pathways typically activated by the receptors, influencing neuronal excitability and synaptic plasticity.

(S)-HexylHIBO exhibits significant biological activity as a selective antagonist for Group I metabotropic glutamate receptors, specifically mGlu1a and mGlu5a. Its inhibition constants (Kb) are reported at 30 μM and 61 μM for these receptors, respectively . This selectivity makes it a valuable tool in studying the physiological roles of these receptors in neurological disorders.

Pharmacological Implications

The antagonistic properties of (S)-HexylHIBO suggest potential applications in treating conditions such as:

- Anxiety disorders

- Schizophrenia

- Neurodegenerative diseases

The synthesis of (S)-HexylHIBO can be achieved through several methods, typically involving chiral synthesis techniques to ensure the correct stereochemistry. A common approach includes:

- Starting Materials: Utilizing commercially available precursors that contain the necessary functional groups.

- Chiral Catalysis: Employing chiral catalysts or reagents to facilitate the formation of the desired stereoisomer.

- Purification: Following synthesis, the product is purified using techniques such as chromatography to isolate (S)-HexylHIBO from any racemic mixtures.

(S)-HexylHIBO has several applications in scientific research and potential therapeutic development:

- Research Tool: Used in studies investigating the role of metabotropic glutamate receptors in various neurological processes.

- Drug Development: Its properties make it a candidate for developing new treatments for psychiatric and neurological disorders.

- Chemical Biology: Acts as a probe for understanding receptor signaling pathways and their implications in health and disease.

Studies investigating the interactions of (S)-HexylHIBO with metabotropic glutamate receptors have revealed insights into its binding dynamics and functional outcomes. Key findings include:

- Selectivity Profile: The compound demonstrates a preferential binding affinity towards mGlu1a and mGlu5a receptors over other subtypes.

- Functional Assays: In vitro assays show that (S)-HexylHIBO effectively inhibits receptor-mediated signaling, confirming its antagonist role.

These studies contribute to a better understanding of how modulating these receptors can influence neuronal activity.

Several compounds share structural or functional similarities with (S)-HexylHIBO. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (R)-HexylHIBO | Similar hexyl chain but different stereochemistry | Antagonist of metabotropic glutamate receptors | Enantiomeric differences affect activity |

| Mavoglurant | Contains a different side chain | Selective mGlu5a antagonist | Advanced clinical development status |

| LY341495 | Smaller structure with different functional groups | Broad-spectrum mGlu antagonist | Used extensively in research |

(S)-HexylHIBO stands out due to its specific selectivity for Group I metabotropic glutamate receptors and its potential therapeutic implications, distinguishing it from other compounds in this class.

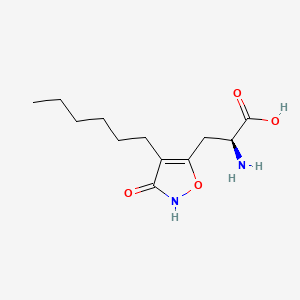

The two-dimensional structural representation of (S)-HexylHIBO reveals a molecular framework comprising multiple interconnected components organized around a central amino acid backbone [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid, which precisely describes the spatial arrangement and connectivity of all functional groups [1] [3].

The molecular formula C₁₂H₂₀N₂O₄ indicates the presence of twelve carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 256.30 grams per mole [1] [4] [2]. The Chemical Abstracts Service registry number 334887-48-8 provides unambiguous identification of this specific stereoisomer [1] [4] [5].

The structural architecture consists of several key components: an α-amino acid backbone featuring the characteristic amino and carboxyl functional groups, a 5-membered isoxazole ring containing both nitrogen and oxygen heteroatoms, and a 6-carbon hexyl side chain providing lipophilic character to the molecule [1] [2] [5]. The isoxazole ring system adopts a 2,3-dihydro-3-oxo configuration, indicating partial saturation with a ketone functionality at position 3 [1] [6] [2].

The connectivity pattern reveals that the isoxazole ring is attached to the amino acid backbone through a methylene bridge (-CH₂-), creating a propanoic acid derivative structure [1] [2]. The hexyl substituent is positioned at carbon-4 of the isoxazole ring, extending the molecular framework and contributing to the compound's overall three-dimensional structure [1] [2] [7].

Simplified Molecular Input Line Entry System notation for (S)-HexylHIBO is represented as O=C(O)C@@HCC(ON1)=C(CCCCCC)C1=O, which encodes the complete two-dimensional structure including stereochemical information [2] [3]. The International Chemical Identifier Key OKJBLHIYOWSQDJ-VIFPVBQESA-N provides a unique digital fingerprint for database identification and retrieval [2] [3].

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of (S)-HexylHIBO reveals complex spatial arrangements influenced by multiple structural factors including tetrahedral geometry at the chiral center, ring planarity constraints, and alkyl chain flexibility [8] [9]. The alpha carbon of the amino acid backbone adopts a tetrahedral configuration with four distinct substituents arranged according to van der Waals interactions and steric hindrance considerations [8] [9].

The isoxazole ring system exhibits near-planar geometry with minimal deviation from planarity, consistent with aromatic character and π-electron delocalization [10] [11] [12]. X-ray crystallographic studies of related isoxazole structures demonstrate that the five-membered heterocyclic ring maintains planarity with root mean square deviations typically less than 0.005 Angstroms [11] [12]. The dihedral angles between the isoxazole ring and adjacent structural elements reflect the three-dimensional molecular architecture [11] [12].

The hexyl side chain introduces significant conformational flexibility through rotational freedom around carbon-carbon single bonds [13] [14] [15]. Molecular dynamics simulations of hexyl-substituted compounds indicate that alkyl chains can adopt multiple conformational states, including extended, gauche, and twisted arrangements depending on environmental conditions [13] [14] [15]. The C-C-C-C torsion angles along the hexyl chain influence the overall molecular shape and intermolecular interactions [13] [15].

Computational modeling studies suggest that the preferred conformation of (S)-HexylHIBO involves syn or anti arrangements of the isoxazole ring relative to the amino acid backbone, with energy barriers for conformational interconversion dependent on substituent effects and steric interactions [13] [14]. The three-dimensional structure is further stabilized by intramolecular hydrogen bonding between the amino group and oxygen-containing functional groups [16] [17].

Nuclear Magnetic Resonance spectroscopy and computational chemistry approaches provide complementary information about solution-state conformations, revealing dynamic equilibria between different three-dimensional arrangements [18] [19]. The conformational preferences of the hexyl substituent significantly influence the overall molecular geometry and biological activity of the compound [7] [13].

Chirality and Absolute Configuration Determination

The chirality of (S)-HexylHIBO is centered at the alpha carbon of the amino acid backbone, which constitutes the single stereogenic center in the molecule [1] [2] [20] [21]. This chiral center has four different substituents: a hydrogen atom, an amino group (-NH₂), a carboxyl group (-COOH), and the isoxazole-containing side chain [20] [21] [8] [9].

The absolute configuration is designated as (S) according to the Cahn-Ingold-Prelog priority rules [22] [23] [21] [24]. In this system, priorities are assigned based on atomic numbers of atoms directly bonded to the chiral center: the nitrogen atom of the amino group receives priority 1, the carbon atom of the carboxyl group receives priority 2, the carbon atom of the isoxazole-containing side chain receives priority 3, and the hydrogen atom receives priority 4 (lowest priority) [22] [21].

When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the sequence from priority 1 to priority 2 to priority 3 proceeds in a counterclockwise direction, establishing the (S) configuration [22] [21]. This designation indicates a sinister (left-handed) arrangement according to Latin nomenclature conventions [22] [21].

The (S) configuration of (S)-HexylHIBO corresponds to the L-configuration in the Fischer projection system, which is the naturally occurring stereochemistry for α-amino acids in biological systems [20] [21] [24]. This stereochemical relationship is consistent with the L-amino acid family found in proteins and peptides [20] [24].

Optical activity measurements demonstrate that (S)-HexylHIBO exhibits levorotatory behavior, rotating plane-polarized light in a counterclockwise direction [20] [21]. This optical rotation property provides experimental confirmation of the absolute configuration and enantiomeric purity of the compound [20] [21].

The stereochemical integrity of (S)-HexylHIBO is critical for its biological activity, as enantiomers often exhibit dramatically different pharmacological properties [7] [25]. High-performance liquid chromatography using chiral stationary phases enables enantiomeric excess determination and stereochemical purity assessment with accuracies exceeding 99.5% [7] [25].